Product packaging for 6-bromo-1H-indol-7-ol(Cat. No.:CAS No. 1227600-53-4)

6-bromo-1H-indol-7-ol

Cat. No.: B577381
CAS No.: 1227600-53-4
M. Wt: 212.046
InChI Key: IODPLXFAXMLBLH-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-7-ol (CAS 1227600-53-4) is a brominated indole derivative of significant interest in medicinal chemistry and antibiotic research. This compound serves as a versatile synthetic intermediate for constructing more complex molecules aimed at combating antimicrobial resistance (AMR). Its core structure is part of a class of compounds investigated for their role as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), a key enzyme in hydrogen sulfide (H₂S) production that protects pathogenic bacteria from antibiotic-induced oxidative stress . By inhibiting bCSE, derivatives of this compound can potentiate the effects of conventional antibiotics, such as gentamicin, making them promising candidates for use as antibiotic potentiators against challenging pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Indole derivatives are recognized for their diverse biological activities and ability to interact with biological macromolecules, making them a privileged scaffold in drug discovery . The specific substitution pattern of this compound provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties. This compound is intended for research and development applications only , strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Molecular Information: CAS Number: 1227600-53-4 Molecular Formula: C₈H₆BrNO Molecular Weight: 212.04 g/mol Handling & Storage: For stability, this product should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B577381 6-bromo-1H-indol-7-ol CAS No. 1227600-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-4-10-7(5)8(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPLXFAXMLBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858593
Record name 6-Bromo-1H-indol-7-ol
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227600-53-4
Record name 6-Bromo-1H-indol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227600-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Context of Indole Scaffolds in Organic and Heterocyclic Chemistry Research

The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.combohrium.commdpi.com Its structural versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities. mdpi.com Many FDA-approved drugs contain the indole motif, highlighting its importance in the development of therapeutic agents for various diseases, including cancer, infections, and neurological disorders. mdpi.com The ability of the indole nucleus to interact with various biological targets has made it a focal point for the design of novel drugs. mdpi.com

The synthesis of indole derivatives has been a subject of extensive research, with classic methods like the Fischer, Bischler, and Leimgruber-Batcho syntheses providing the groundwork for more advanced and efficient modern techniques. researchgate.netmdpi.com These contemporary methods often employ metal-catalyzed reactions and C-H activation strategies to achieve greater control and diversity in the final products. researchgate.net

Importance of Regioselectivity and Halogenation in Indole Functionalization Studies

The functionalization of the indole (B1671886) ring at specific positions, known as regioselectivity, is crucial for controlling the properties of the resulting derivatives. The electronic nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive. mdpi.com However, achieving substitution at other positions often requires more sophisticated synthetic strategies.

Halogenation, the introduction of halogen atoms such as bromine, is a particularly important functionalization technique. frontiersin.org Halogenated indoles serve as versatile building blocks in organic synthesis, enabling further modifications through cross-coupling reactions. The presence of a halogen atom can significantly impact a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical for drug development. frontiersin.org Furthermore, enzymatic halogenation is emerging as a greener alternative to traditional methods, offering high regioselectivity and milder reaction conditions. frontiersin.org

Positioning of 6 Bromo 1h Indol 7 Ol Within Advanced Indole Research

Retrosynthetic Analysis and Strategic Precursors for this compound

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inicj-e.org For a molecule like this compound, the primary disconnections involve the bonds that form the pyrrole (B145914) ring, suggesting several strategic precursors based on established indole syntheses.

A logical retrosynthetic approach would target the disconnection of the N1-C2 and C3-C3a bonds of the indole core. This leads back to a suitably substituted benzene (B151609) derivative. Key synthetic strategies and their corresponding precursors include:

Bartoli Indole Synthesis: This powerful method for generating 7-substituted indoles suggests a disconnection that leads back to an ortho-substituted nitroarene. wikipedia.orgscribd.com For the target molecule, the strategic precursor would be a 4-bromo-2-nitro-3-benzyloxytoluene or a similarly protected phenol. The vinyl Grignard reagent would form the C2-C3 bond of the indole.

Fischer Indole Synthesis: This classic method involves the cyclization of an arylhydrazone. bhu.ac.inopenmedicinalchemistryjournal.com A retrosynthetic disconnection points to a (2-benzyloxy-3-bromophenyl)hydrazine and a two-carbon aldehyde equivalent (like glycolaldehyde) as key precursors. The challenge often lies in the synthesis and stability of the substituted hydrazine.

Larock Indole Synthesis: This palladium-catalyzed approach would involve disconnecting the N1-C7a and C2-C3 bonds, leading to an ortho-iodoaniline and an alkyne. nih.govpcbiochemres.com A plausible precursor set would be 5-bromo-2-iodo-3-(benzyloxy)aniline and an appropriate alkyne.

Modern C-H Functionalization: An alternative strategy involves forming the substituted indole core first and then introducing the hydroxyl group. For instance, starting with 6-bromoindole (B116670) , a C-H activation/functionalization approach can be used to introduce the hydroxyl group at the C7 position. nih.govacs.org

These analyses highlight that the primary challenge is the regioselective synthesis of polysubstituted benzene precursors containing the necessary bromine, protected hydroxyl, and a group poised for cyclization (e.g., nitro, hydrazine, or iodo).

Established Indole Synthesis Adaptations Applied to the 7-Hydroxyindole (B18039) Scaffold

Many classical indole syntheses can be adapted to produce the 7-hydroxyindole scaffold, although each presents unique advantages and challenges. researchgate.net

Modified Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde. openmedicinalchemistryjournal.compharmaguideline.com While widely used, its application to highly substituted, sensitive indoles like this compound requires careful precursor design.

A potential route would start from a (2-hydroxy-3-bromophenyl)hydrazine, with the hydroxyl group likely needing protection (e.g., as a benzyl (B1604629) ether) to withstand the acidic cyclization conditions. acs.org The choice of Lewis or protic acid catalyst is critical to optimize yields and prevent side reactions. openmedicinalchemistryjournal.com A variation on the Fischer synthesis involves the use of arynes, where an N-tosyl hydrazone adds to a benzyne (B1209423) intermediate, followed by acid-catalyzed cyclization. acs.org

Method General Precursors Catalyst/Conditions Key Features
Classical Fischer SynthesisArylhydrazine, Aldehyde/KetoneProtic acid (HCl, H₂SO₄) or Lewis acid (ZnCl₂, BF₃)Widely applicable; precursor availability can be a limitation. bhu.ac.inopenmedicinalchemistryjournal.com
Benzyne Fischer SynthesisN-Tosyl hydrazone, Aryne precursorFluoride (B91410) source (for aryne generation), Lewis acidAvoids handling of potentially unstable arylhydrazines. acs.org

Bartoli Indole Synthesis and its Variants for Substituted Indoles

The Bartoli indole synthesis is one of the most effective and direct methods for preparing 7-substituted indoles. wikipedia.orgscribd.com The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. pharmaguideline.comchemicalbook.com The presence of a sterically bulky group at the ortho position is crucial for the reaction's success, as it facilitates the key acs.orgacs.org-sigmatropic rearrangement. wikipedia.org

For the synthesis of this compound, the starting material would be a 2,3,4-trisubstituted benzene, such as 4-bromo-1-(benzyloxy)-2-methyl-3-nitrobenzene. The reaction requires at least three equivalents of the vinyl Grignard reagent to proceed to completion. wikipedia.org This method's flexibility makes it a preferred route for accessing complex 7-substituted indoles. jk-sci.com

Feature Description
Reactants ortho-Substituted nitroarene, Vinyl Grignard reagent (≥3 equivalents). wikipedia.org
Key Advantage High regioselectivity for 7-substituted indoles; tolerant of various ortho groups (e.g., alkyl, halogen, protected oxygen). jk-sci.com
Mechanism Highlight A acs.orgacs.org-sigmatropic rearrangement facilitated by the steric bulk of the ortho substituent. wikipedia.org
Precursor for Target A protected 4-bromo-3-methyl-2-nitrophenol (B1282212) derivative.

Other Cyclization Strategies (e.g., Reissert, Nenitzescu, Larock) for Hydroxyindoles

Several other named reactions provide pathways to substituted indoles, with varying applicability to the 7-hydroxyindole scaffold.

Reissert Indole Synthesis : This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. pharmaguideline.comchemicalbook.com It is a viable route for substituted indoles but can sometimes be complicated by the formation of quinolone byproducts, particularly in the synthesis of 7-substituted indoles. pcbiochemres.com

Nenitzescu Indole Synthesis : The Nenitzescu reaction is a classic method for producing 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester. pharmaguideline.compcbiochemres.com Due to its mechanism and starting materials, it is not a standard or direct route for the synthesis of 7-hydroxyindoles.

Larock Indole Synthesis : This is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo) with a disubstituted alkyne. nih.govpcbiochemres.com The Larock synthesis is highly versatile and can be used to create a wide variety of substituted indoles. For a 7-hydroxyindole derivative, this would require a suitably substituted o-iodoaniline precursor with a protected hydroxyl group. mdpi.comresearchgate.net The reaction conditions are generally mild, allowing for good functional group tolerance. researchgate.net

Specific Synthetic Routes to this compound

While a specific, documented synthesis for this compound is not readily found in the literature, plausible routes can be constructed based on the advanced methodologies developed for related structures.

Strategies for Introducing the Hydroxyl Group at C7

The introduction of a hydroxyl group at the C7 position of the indole ring is a significant challenge due to the inherent reactivity of other positions (N1, C3, C2). Modern synthetic methods have provided elegant solutions to this problem.

One of the most innovative strategies is a boron-mediated C-H hydroxylation . nih.govresearchgate.net This transition-metal-free method uses a directing group, such as a pivaloyl (Piv) group on the indole nitrogen, to guide a borylation reagent (e.g., BBr₃) to the C7 position with high selectivity. nih.govacs.org Subsequent oxidation of the resulting boronate ester furnishes the desired 7-hydroxyindole. scispace.com This process can be performed on a pre-formed 6-bromoindole, making it a highly convergent strategy.

Method Description Key Reagents Advantages
Boron-Mediated C-H Hydroxylation Directed borylation of the C7-H bond followed by oxidation.N-Pivaloyl directing group, BBr₃, NaBO₃·4H₂O. researchgate.netscispace.comHigh regioselectivity for C7, transition-metal-free, mild conditions. nih.gov
Anionic Benzannulation Construction of the benzene ring onto a pyrrole precursor.Substituted pyrrole, Michael acceptor. kubikat.orggrafiati.comProvides densely substituted 7-hydroxyindoles with full regiocontrol. kubikat.org
Microbial Hydroxylation Biocatalytic hydroxylation of an indole substrate.Acinetobacter calcoaceticusRegioselective, environmentally benign alternative to chemical synthesis.

Another advanced approach is the anionic benzannulation of substituted pyrroles. kubikat.orggrafiati.com In this method, a [4+2] cycloaddition between a 2,3-disubstituted pyrrole and a Michael acceptor constructs the benzene portion of the indole, yielding a highly substituted 7-hydroxyindole in a regiocontrolled manner. kubikat.orggoogle.comgoogle.co.kr

Finally, biocatalysis offers a green alternative. For example, the microorganism Acinetobacter calcoaceticus has been shown to regioselectively hydroxylate indole to 7-hydroxyindole via cometabolism.

Regioselective Bromination Techniques at C6 on Indole Systems

Achieving regioselective bromination at the C6 position of the indole nucleus is a significant synthetic challenge due to the intrinsic reactivity of the heterocyclic ring. The electron-rich pyrrole moiety typically directs electrophilic substitution to the C3 position. If the C3 position is blocked, substitution often occurs at C2, C5, or C7, depending on the substituents present on the ring. Therefore, directing bromination specifically to C6 requires carefully designed synthetic strategies that modulate the electronic properties and steric environment of the indole core.

Electrophilic Bromination Strategies

Electrophilic aromatic substitution is the most common method for halogenating indoles. Directing this reaction to the C6 position often necessitates the presence of specific functional groups that deactivate the pyrrole ring and activate the desired position on the benzenoid ring.

One effective strategy involves the introduction of electron-withdrawing groups (EWGs) at the indole nitrogen (N1) and another position, such as C2 or C3, to decrease the nucleophilicity of the pyrrole ring. For instance, the C6-regioselective bromination of methyl indolyl-3-acetate has been achieved by first introducing electron-withdrawing carbomethoxy groups at the N1 and C2 positions. nih.gov This deactivation of the pyrrole ring allows the electrophilic attack to occur on the benzene ring. Subsequent bromination with excess bromine in carbon tetrachloride proceeds with high regioselectivity at the C6 position. nih.gov The directing effect of substituents is crucial; for example, bromination of 1-substituted-3-acetyl-5-hydroxy-2-methylindoles with bromine in acetic acid or dioxane yields the 6-bromoindole exclusively. The hydroxyl group at C5, being an activating ortho-, para-director, facilitates electrophilic attack at the C6 position.

Quantum mechanics (QM) analysis of the bromination of 3-acetyl-5-hydroxyindole reveals that while initial analysis of HOMO lobes might suggest a mixture of C4 and C6 products, the transition state energetics strongly favor C6 bromination. wuxiapptec.com The key is a hydrogen-bond-stabilized Wheland intermediate, which significantly lowers the activation energy for deprotonation and rearomatization to form the C6-bromo product over the C4 alternative. wuxiapptec.com This highlights the subtle interplay of electronic and stabilizing effects in controlling regioselectivity.

Common electrophilic brominating agents include:

N-Bromosuccinimide (NBS): A mild and versatile source of electrophilic bromine. In some cases, NBS has been used to achieve C6 bromination, particularly when the more reactive sites are blocked or deactivated. wuxiapptec.com

Bromine (Br₂): Often used in solvents like acetic acid or carbon tetrachloride. The regioselectivity can be highly dependent on the substrate's substitution pattern and the reaction conditions. nih.gov

Indole SubstrateBrominating Agent & ConditionsPosition of BrominationYieldReference
Methyl 1,2-dicarbomethoxyindolyl-3-acetateBr₂ (8 equiv), CCl₄C686% nih.gov
3-Acetyl-5-hydroxyindoleBr₂ in acetic acidC6Not specified
3-Acetyl-5-hydroxyindoleN-Bromosuccinimide (NBS)C6Selective wuxiapptec.com
Radical Bromination Control

While electrophilic substitution is the dominant pathway for indole halogenation, radical mechanisms offer alternative, albeit less common, routes. Controlling regioselectivity in radical bromination is challenging. A notable approach involves the migration of a bromine atom from one position to another. An intriguing thermal rearrangement of 3-bromoindolenines to 6-bromoindoles has been reported, which was applied in the synthesis of complex alkaloids. researchgate.net This type of migration suggests a pathway that circumvents the usual electronic demand of electrophilic substitution, potentially involving radical intermediates or pericyclic shifts, to functionalize the C6 position.

Furthermore, remote C-H functionalization at C6 has been achieved via ruthenium catalysis, proceeding through a radical pathway. bath.ac.uk While this example describes alkylation, it establishes that radical generation and subsequent reaction at the C6 position is feasible. The strategy relies on a directing group that positions the catalytic complex, enabling σ-activation and subsequent radical functionalization at the remote C6 site. bath.ac.uk Such principles could conceivably be adapted for radical bromination, although specific examples for C6-bromination via a controlled radical process remain specialized.

Green Chemistry Approaches in Bromination

Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. For indole bromination, this involves replacing hazardous reagents and solvents with greener alternatives. researchgate.netbridgew.edu

A significant green approach utilizes an oxone-halide system for the halogenation of indoles. organic-chemistry.orgacs.org This method generates the reactive halogenating species in situ, avoiding the use of stoichiometric halogenating agents and reducing toxic byproducts. acs.org The regioselectivity between C2 and C3 can be controlled by the electronic properties of the N-protecting group; however, achieving C6 selectivity would still depend on the appropriate deactivation of the pyrrole ring and activation of the benzene ring, as seen in classical methods.

Another sustainable strategy involves performing bromination reactions in water, catalyzed by amphiphilic indole-based phase-transfer organocatalysts. researchgate.net This approach has been successfully applied to the hydroxybromination of olefins and the bromination of other aromatic compounds, offering a greener alternative to traditional methods that rely on volatile organic solvents. researchgate.net The development of catalysts that could direct this aqueous bromination to the C6 position of indoles is an active area of research.

MethodReagentsSolventKey AdvantageReference
Oxone-Halide SystemOxone, Stoichiometric Halide Salt (e.g., KBr)AcetonitrileAvoids stoichiometric halogenating agents; in situ generation of reactive species. organic-chemistry.orgacs.org
Indole-Catalyzed BrominationAmphiphilic indole catalyst, Brominating agentWaterEnvironmentally benign solvent, reduces pollution. researchgate.net

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound requires careful management of two reactive functional groups: the 7-hydroxyl group and the indole N-H. Both sites can react under conditions used for ring construction or functionalization, necessitating the use of protecting groups to ensure selectivity and prevent unwanted side reactions. The ideal protecting group should be easy to install, stable to the relevant reaction conditions, and readily removable in high yield without affecting other parts of the molecule. uchicago.edu

Protection and Deprotection of the 7-Hydroxyl Group

The phenolic 7-hydroxyl group is acidic and nucleophilic, and its protection is often essential during synthetic sequences, particularly those involving strong bases or organometallic reagents.

Common Protecting Groups for the 7-Hydroxyl Group:

Benzyl (Bn) Ether: A robust protecting group, installed using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). It is stable to a wide range of acidic and basic conditions. Deprotection is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which simultaneously reduces other susceptible groups, or by using strong Lewis acids like aluminum chloride. jst.go.jp

Silyl (B83357) Ethers (e.g., TBS, TIPS): Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are widely used. They are installed using the corresponding silyl chloride (e.g., TBSCl) and a base like imidazole. Their stability is sterically dependent, with TIPS being more robust than TBS. A key advantage is their selective removal under mild, neutral conditions using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).

Tetrahydropyranyl (THP) Ether: Formed by reacting the alcohol with dihydropyran (DHP) under acidic catalysis. The THP group is stable to bases, organometallics, and nucleophiles but is readily cleaved under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol). tandfonline.com Its use significantly improved the yield in a synthesis of 7-hydroxymethyl-indole. tandfonline.com

Protecting GroupProtection ReagentsDeprotection ConditionsReference
Benzyl (Bn)BnBr, NaHH₂, Pd/C or AlCl₃ jst.go.jp
Tetrahydropyranyl (THP)DHP, p-TsOH (cat.)p-TsOH, MeOH tandfonline.com
Pivaloyl (Piv)Pivaloyl chloride, pyridineCleaved during reductive cyclization (e.g., Raney Ni, H₂NNH₂) tandfonline.com

Protection of the Indole Nitrogen (N1)

The N-H proton of the indole ring is acidic (pKa ≈ 17) and readily deprotonated by bases, forming a nucleophilic indolide anion. N-protection is therefore fundamental in many synthetic routes to prevent N-alkylation or to direct lithiation to other positions on the ring. bhu.ac.in

Common Protecting Groups for the Indole Nitrogen:

Tosyl (Ts): A strongly electron-withdrawing group that significantly reduces the nucleophilicity of the indole ring. It is installed with tosyl chloride (TsCl) and a base. Its robustness makes it suitable for harsh reaction conditions, but its removal requires strong reducing agents (e.g., Mg/MeOH) or harsh basic hydrolysis (e.g., NaOH). nih.gov

tert-Butoxycarbonyl (Boc): A widely used carbamate (B1207046) protecting group installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to bases and nucleophiles but is easily removed under acidic conditions (e.g., trifluoroacetic acid, TFA) or thermolytically, sometimes accelerated by microwave irradiation in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.netrsc.org

[2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is stable to a wide variety of conditions, including lithiation. It is installed using SEM-Cl and a base. A key feature is its deprotection with fluoride ions (e.g., TBAF) or under specific acidic conditions. acs.org

Pivaloyl (Piv): Due to its steric bulk, the pivaloyl group not only protects the N1 position but can also sterically hinder reactions at the C2 position. mdpi.org It is notoriously difficult to remove, but methods using lithium diisopropylamide (LDA) at elevated temperatures have been developed. mdpi.org

Protecting GroupAbbreviationDeprotection ConditionsReference
TosylTsStrong base (e.g., NaOH, KOH) or reduction (Mg/MeOH) nih.gov
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA); Thermolysis (microwave) researchgate.netrsc.org
[2-(Trimethylsilyl)ethoxy]methylSEMFluoride ions (e.g., TBAF); Lewis/protic acids acs.org
PivaloylPivLithium diisopropylamide (LDA), 40-45 °C; Strong base (e.g., NaOMe) mdpi.org
BenzylBnCatalytic Hydrogenation (H₂, Pd/C); AlCl₃ jst.go.jp

Transformations at the Bromine Moiety (C6)

The bromine atom at the C6 position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C6 position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron compound with a halide. nih.gov For bromoindoles, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl substituents. nih.govclockss.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base like sodium carbonate or potassium phosphate. nih.govnih.govresearchgate.net The choice of solvent can influence the reaction, with aqueous mixtures of solvents like dioxane or ethylene (B1197577) glycol dimethyl ether often being effective. clockss.orgnih.gov The reaction conditions, including the catalyst, base, and solvent, are optimized to achieve high yields of the desired coupled products. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. While specific examples for this compound are not prevalent in the provided search results, the general reactivity of bromoindoles suggests its applicability. This reaction would enable the introduction of alkenyl groups at the C6 position.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. mdpi.comresearchgate.net This method is instrumental for forming C(sp²)–C(sp) bonds and would allow for the introduction of alkynyl moieties at the C6 position of the indole ring. mdpi.comresearchgate.net The reaction is typically performed using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, such as CuI, in the presence of a base like an amine. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. For this compound, this reaction could be used to introduce a variety of organic groups at the C6 position.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoindoles

Reaction Reactant 1 Reactant 2 Catalyst System Base Solvent Product Type
Suzuki-Miyaura Bromoindole Arylboronic acid Pd(PPh₃)₄ or Pd(dppf)Cl₂ K₂CO₃ or K₃PO₄ Dioxane/Water or DME 6-Arylindole
Sonogashira Bromoindole Terminal alkyne PdCl₂(PPh₃)₂ / CuI Et₃N or other amines DMF or Toluene 6-Alkynylindole

This table presents generalized conditions based on reactions with similar bromoindole substrates.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with a nucleophile. science.gov The reactivity of the aryl halide in SNAr reactions is influenced by the electronic nature of the ring and the presence of activating or deactivating groups. baranlab.org While direct SNAr on this compound is not extensively documented in the provided results, the electron-withdrawing nature of the bromine atom can facilitate attack by strong nucleophiles under specific conditions. evitachem.comsmolecule.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Reactivity of the Hydroxyl Group (C7-OH)

The hydroxyl group at the C7 position is another key site for functionalization, allowing for etherification, esterification, and oxidation reactions.

The hydroxyl group can be readily converted into ethers or esters, which can serve as protecting groups or introduce new functionalities.

Etherification: This reaction involves the formation of an ether linkage (C-O-C). Common methods include the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide. Alternatively, reactions with alkyl bromides in the presence of a base like potassium carbonate can yield the corresponding ether derivatives. tandfonline.com

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride). tandfonline.com Reagents like EDCI and 4-DMAP are often used to facilitate the coupling between a carboxylic acid and the hydroxyl group. tandfonline.com Esterification can also be achieved with reagents like pivaloyl chloride. acs.org

Table 2: Functionalization of the Hydroxyl Group

Reaction Type Reagent Conditions Product
Etherification Alkyl bromide, K₂CO₃ Acetone, reflux 7-Alkoxy-6-bromo-1H-indole
Esterification Carboxylic acid, EDCI, 4-DMAP CH₂Cl₂, reflux 6-Bromo-1H-indol-7-yl ester

This table provides representative reaction conditions.

The hydroxyl group of this compound can undergo oxidation. Depending on the oxidizing agent and reaction conditions, it could potentially be oxidized to a quinone-type structure. The indole ring itself is also susceptible to oxidation. smolecule.comevitachem.com

Etherification and Esterification Reactions

Reactivity at the Indole Nitrogen (N1)

The nitrogen atom in the indole ring is nucleophilic and can be functionalized through various reactions, most commonly N-alkylation or N-acylation. organic-chemistry.org

N-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govbeilstein-journals.org The choice of base and solvent can influence the regioselectivity of alkylation, particularly in indoles with multiple reactive sites. beilstein-journals.org For instance, alkylation can be achieved using reagents like bromoacetic ester. nih.gov

N-Acylation: The nitrogen can also be acylated using an acylating agent like acetyl chloride or acetic anhydride. This is often done to protect the indole nitrogen during subsequent reactions. The resulting N-acetyl group can be removed later if necessary. chemimpex.com

N-Sulfonylation: Another common strategy is the protection of the indole nitrogen with a sulfonyl group, such as a tosyl (Ts) or benzenesulfonyl group. epo.org This protection can influence the reactivity of the indole ring in subsequent transformations.

Table 3: Reactions at the Indole Nitrogen

Reaction Type Reagent Base Solvent Product
N-Alkylation Alkyl bromide NaH THF or DMF 1-Alkyl-6-bromo-1H-indol-7-ol
N-Acylation Acetyl chloride Pyridine or Et₃N CH₂Cl₂ 1-Acetyl-6-bromo-1H-indol-7-ol
N-Sulfonylation Tosyl chloride NaH DMF 1-Tosyl-6-bromo-1H-indol-7-ol

This table outlines general conditions for N-functionalization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in this compound is nucleophilic and can readily participate in alkylation and acylation reactions. These transformations are fundamental for introducing a wide array of functional groups at the N-1 position, which can significantly alter the molecule's biological and chemical properties.

N-alkylation is typically achieved by treating the indole with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent system is crucial for achieving high regioselectivity, as competitive alkylation at the C-3 position can occur. organic-chemistry.org Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed to deprotonate the indole nitrogen, forming a highly nucleophilic indolate anion that subsequently reacts with the electrophile. beilstein-journals.org Studies on related indazole systems have shown that this combination often favors the formation of the thermodynamically more stable N-1 substituted product. beilstein-journals.org

N-acylation proceeds by reacting the indole with an acylating agent, such as an acyl chloride or anhydride. These reactions can sometimes be performed under neutral or mildly acidic conditions, but often a base is used to scavenge the acidic byproduct. Friedel-Crafts acylation is also a relevant transformation for the indole core. google.com Regioselective N-acylation is generally more straightforward to achieve than N-alkylation. beilstein-journals.org

Reaction TypeReagent ExamplesBase/CatalystSolventExpected Product
N-Alkylation Methyl iodide, Benzyl bromide, Propargyl bromide researchgate.netNaH, K₂CO₃THF, DMF, AcetoneN-Alkyl-6-bromo-1H-indol-7-ol
N-Acylation Acetyl chloride, Benzoyl chloridePyridine, TriethylamineDichloromethane, THFN-Acyl-6-bromo-1H-indol-7-ol
N-Sulfonylation Tosyl chloride, Mesyl chloridePyridine, NaHDichloromethane, THFN-Sulfonyl-6-bromo-1H-indol-7-ol

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions described above lead to the formation of a diverse family of N-substituted this compound derivatives. The introduction of these substituents serves not only as a route to new compounds but also as a strategy for installing protecting groups on the indole nitrogen. Protecting the nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions and to direct subsequent functionalization, such as electrophilic substitution, to other positions on the ring.

For example, N-alkylation with propargyl bromide would yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indol-7-ol, a derivative containing a terminal alkyne. researchgate.net This functional group is particularly valuable as it can participate in further transformations, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate triazole-containing indole conjugates. researchgate.net Similarly, N-acylation provides access to N-acylindoles, which are important synthetic intermediates.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The regioselectivity of these reactions on this compound is dictated by the combined electronic and steric effects of the existing hydroxyl and bromo substituents.

The hydroxyl group at C-7 is a powerful activating, ortho-, para-directing group. The bromine atom at C-6 is a deactivating, yet also ortho-, para-directing group. masterorganicchemistry.com In this case, the strong activating effect of the hydroxyl group is expected to dominate the reactivity of the benzene portion of the indole. However, the pyrrole ring remains the most electron-rich part of the indole system and is generally favored for electrophilic attack, particularly at the C-3 position if it is unsubstituted.

Given the substitution pattern of this compound, several positions are potential sites for electrophilic attack:

C-4 Position: This position is ortho to the strongly activating C-7 hydroxyl group, making it a highly likely site for substitution.

C-2 Position: This is another activated position within the pyrrole ring.

C-3 Position: While typically the most reactive site in unsubstituted indoles, its reactivity in this specific molecule would be influenced by the substituents on the adjacent ring.

Common EAS reactions that could be applied to this compound are summarized below, with predicted outcomes based on the reactivity of similar indole systems. evitachem.com

ReactionReagentsExpected Major Product(s)
Bromination N-Bromosuccinimide (NBS), Br₂ in Acetic Acid 4-Bromo or 2-Bromo derivatives
Nitration HNO₃/H₂SO₄4-Nitro or 2-Nitro derivatives
Friedel-Crafts Acylation Acyl chloride/AlCl₃ google.com4-Acyl or 2-Acyl derivatives
Formylation (Vilsmeier-Haack) POCl₃, DMF3-Formyl derivative (if C-3 is unsubstituted)

Radical Reactions and Photochemical Transformations

The this compound scaffold can also participate in radical and photochemical reactions, offering alternative pathways for functionalization. These methods often proceed under mild conditions and can provide access to products that are difficult to obtain through traditional ionic pathways.

Radical reactions can be initiated using chemical initiators or through photolysis. soton.ac.uk For instance, radical C-H alkylation of heterocycles has been achieved using silyl radicals generated photochemically. researchgate.netnih.gov It is conceivable that such methods could be applied to functionalize the indole core. The bromine atom itself can be a site for transformation; for example, under certain conditions, it could be swapped via a radical-mediated process or participate in cross-coupling reactions.

Photochemical transformations are driven by the absorption of light. Indole derivatives are known to undergo photochemical reactions. uni-regensburg.de For related di-halogenated methoxyindoles, UV irradiation has been shown to induce debromination. A similar photochemical C-Br bond cleavage could be possible for this compound. Furthermore, photooxidation of the electron-rich indole ring can generate a radical cation, which can then undergo subsequent reactions, such as dearomatization or cycloadditions. uni-regensburg.de

Reaction TypeConditions/ReagentsPotential Outcome
Radical C-H Alkylation Alkyl bromides, Silyl radical initiator, Light nih.govAlkylation at various positions of the indole ring
Photochemical Debromination UV irradiation in a solvent like methanol (B129727) Formation of 1H-indol-7-ol
Photooxidation Photosensitizer, Light, O₂Generation of an indole radical cation, leading to oxidized or rearranged products uni-regensburg.de

Design and Synthesis of Derivatives and Analogs of 6 Bromo 1h Indol 7 Ol

Structural Modification Strategies Based on 6-Bromo-1H-indol-7-ol

The this compound scaffold offers multiple sites for structural modification, allowing for the systematic alteration of its physicochemical and biological properties. Key strategies involve reactions at the indole (B1671886) nitrogen, the hydroxyl group, and the bromine-substituted benzene (B151609) ring.

N-Substitution: The nitrogen atom of the indole ring is a common site for modification. Alkylation, arylation, and acylation reactions introduce a wide variety of substituents. For instance, 6-bromoindole (B116670) can be N-alkylated using reagents like ethylene (B1197577) oxide or ethylene bromide in the presence of a base to introduce an ethyl group. smolecule.com This approach is fundamental in creating a library of N-substituted derivatives with diverse functionalities.

O-Substitution: The hydroxyl group at the 7-position is another key handle for derivatization. Etherification and esterification reactions are commonly employed. For example, the hydroxyl group can react with carboxylic acids to form esters, which can be useful for creating prodrugs or derivatives with altered solubility profiles. smolecule.com

Modification of the Benzene Ring: The bromine atom at the 6-position is a versatile functional group that can be replaced or used to introduce further complexity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, alkynyl, and amino groups, respectively, at the 6-position. These reactions significantly expand the chemical space accessible from the this compound core. For example, 6-bromoindole undergoes palladium-catalyzed reactions with various partners to yield carbonylation products. sigmaaldrich.com

Nucleophilic Aromatic Substitution: The bromine atom can also undergo nucleophilic aromatic substitution, allowing for the introduction of a range of nucleophiles. smolecule.com

Modifications at Other Positions: While the primary focus is often on the N-H, C7-OH, and C6-Br positions, modifications at other positions of the indole ring, such as C2 and C3, are also explored to fine-tune the properties of the resulting molecules. core.ac.uk

A summary of common structural modifications is presented in the table below.

Reaction Type Reagent/Catalyst Position of Modification Resulting Functional Group
N-AlkylationAlkyl halide, BaseN1N-Alkyl
N-AcylationAcyl chloride, BaseN1N-Acyl
O-EtherificationAlkyl halide, BaseC7O-Alkyl (Ether)
O-EsterificationCarboxylic acid, Coupling agentC7O-Acyl (Ester)
Suzuki CouplingArylboronic acid, Pd catalystC6Aryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystC6Alkynyl
Buchwald-Hartwig AminationAmine, Pd catalystC6Amino

Synthesis of Indole-Fused Heterocyclic Systems Utilizing this compound

The this compound framework serves as a valuable starting material for the construction of more complex indole-fused heterocyclic systems. These larger, polycyclic structures often exhibit unique three-dimensional shapes and electronic properties, making them interesting targets for various applications.

One common strategy involves intramolecular cyclization reactions. For example, by introducing a suitable functional group at the N1 or C7 position that can subsequently react with another part of the molecule, it is possible to form new rings fused to the indole core. Rhodium-catalyzed C-H acetoxylation followed by hydrolysis and annulation has been reported for the synthesis of indole-fused six-, seven-, or eight-membered N,O-heterocycles. nih.gov

Another approach involves multi-component reactions where the indole derivative, along with other reactants, comes together in a single pot to form a complex heterocyclic product. rsc.org For instance, the Ugi four-component condensation of indole-2-aldehyde derivatives has been utilized to synthesize indole-fused heterocycles like 5,6-dihydroindolo[1,2-a]quinoxalines. rsc.org

Furthermore, the bromine at the C6 position can participate in intramolecular cyclization reactions. For example, after introducing a suitable side chain at an adjacent position, a palladium-catalyzed intramolecular C-H arylation can lead to the formation of a new ring fused to the benzene portion of the indole.

The synthesis of these fused systems significantly expands the diversity of structures that can be accessed from this compound, providing a rich library of compounds for further investigation.

Preparation of Advanced Intermediates for Complex Chemical Structures

This compound and its simple derivatives are crucial building blocks in the synthesis of more elaborate and complex chemical structures. sigmaaldrich.comchemimpex.com Their utility as advanced intermediates stems from the presence of multiple, orthogonally reactive functional groups.

For instance, 6-bromoindole can be converted into tert-butyl 6-bromoindole-1-carboxylate. sigmaaldrich.com The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, allowing for selective reactions at other positions, and can be easily removed under acidic conditions. This protected intermediate is a versatile tool in multi-step syntheses.

Another example is the synthesis of 2-(6-bromo-1H-indol-3-yl)ethanol, which can be prepared from 6-bromoindole. smolecule.com This intermediate, possessing a reactive hydroxyl group on a side chain, can be further functionalized to build more complex molecules. A patent describes the preparation of tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate (B1207046), an important medical intermediate, starting from 6-bromoindole through a series of reactions including Friedel-Crafts, amidation, reduction, and protection. google.com

The ability to selectively manipulate the different functional groups of this compound and its derivatives makes it an invaluable starting material for the synthesis of a wide array of complex natural products and medicinally relevant compounds.

The following table highlights some advanced intermediates derived from 6-bromoindole:

Intermediate Starting Material Key Synthetic Step(s) Utility
tert-butyl 6-bromoindole-1-carboxylate6-BromoindoleProtection of indole nitrogen with Boc anhydrideVersatile protected intermediate for further functionalization
2-(6-Bromo-1H-indol-3-yl)ethanol6-BromoindoleAlkylation with ethylene oxide or equivalentBuilding block with a reactive hydroxyl group
Tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate6-BromoindoleFriedel-Crafts, amidation, reduction, Boc protectionImportant medical intermediate
3-Acetoxy-6-bromoindole6-BromoindoleAcetylationPrecursor for further transformations

Structure-Activity Relationship (SAR) Studies in a Chemical Context

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and reactivity. In the context of this compound derivatives, SAR studies involve synthesizing a series of analogs with systematic structural variations and evaluating their chemical or biological properties.

SAR studies often focus on:

The effect of N-substitution: Introducing different alkyl or aryl groups on the indole nitrogen can influence steric bulk, electronics, and lipophilicity, which in turn can affect how the molecule interacts with other chemical species or biological targets.

The influence of the C6-bromo substituent: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with different functional groups allows for a systematic investigation of the role of this position in determining the molecule's properties. Studies on meridianin derivatives, for example, have explored the impact of substituents on a pyrimidinyl group attached at the C3 position of a 6-bromoindole core. mdpi.com

These studies provide valuable insights that guide the design of new derivatives with enhanced or optimized properties. For example, SAR studies on a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides revealed that the presence of a bromine atom at the 5-position of the indole was critical for activity. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 1h Indol 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) Techniques and Applications

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, are fundamental for the initial structural assessment of 6-bromo-1H-indol-7-ol and its derivatives.

¹H NMR: In ¹H NMR spectroscopy of the indole (B1671886) scaffold, the chemical shifts of protons are highly dependent on their position and the electronic effects of substituents. For this compound, the electron-donating hydroxyl group (-OH) at C-7 and the electron-withdrawing bromine atom at C-6 significantly influence the resonance of the aromatic protons. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the hydroxyl proton also presents as a singlet whose position can vary. The protons on the pyrrole (B145914) ring (H-2 and H-3) and the benzene (B151609) ring (H-4 and H-5) would exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached bromine and oxygen atoms. The carbons directly bonded to these heteroatoms (C-6 and C-7) are particularly diagnostic. For instance, the C-Br bond in related 6-bromoindole (B116670) derivatives results in a chemical shift for C-6 around 115 ppm. nih.gov The C-OH carbon (C-7) would resonate at a more downfield position due to the deshielding effect of the oxygen atom.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from data on closely related indole derivatives.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Bromoindole Derivative (Methyl 3-Amino-1-(5-bromo-1H-indol-3-yl)-1H-indene-2-carboxylate) acs.org Note: This data is for a related derivative and serves to illustrate typical chemical shift ranges.

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
NH (Indole)8.06 (s)-
Aromatic CH7.46-7.12 (m)128.3, 124.4, 123.6, 122.0, 112.3
C-Br-112.5
C-N (Indole)-135.1
Other Quaternary C-168.0, 156.2, 149.0, 136.6, 129.6, 126.9, 124.8, 118.9, 115.1, 102.0

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximitysigmaaldrich.com

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between H-4 and H-5 on the benzene ring, and between H-2 and H-3 on the pyrrole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This is a powerful tool for assigning the resonances in the ¹³C spectrum based on the already assigned ¹H spectrum. Each CH group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. HMBC is critical for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. For example, correlations from the N-H proton to C-2, C-3, C-7a, and C-8 would be expected, helping to confirm the indole core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the 3D structure and conformation of the molecule.

Solid-State NMR Methodologies

Solid-State NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid form. This is particularly useful for compounds that are poorly soluble or for analyzing crystalline polymorphs. While specific ssNMR studies on this compound are not prominent in the literature, this methodology could be applied to investigate its crystal packing, intermolecular interactions (such as hydrogen bonding involving the -OH and N-H groups), and to distinguish between different solid forms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₆BrNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precise mass measurement is crucial for confirming the identity of a synthesized compound.

Table 2: Calculated Molecular Mass for this compound

Compound Formula Isotopologue Calculated Exact Mass (Da)
This compoundC₈H₆BrNOC₈H₆⁷⁹BrNO210.96837
This compoundC₈H₆BrNOC₈H₆⁸¹BrNO212.96632

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a clear indicator of a monobrominated compound.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the original structure. For an indole derivative like this compound, common fragmentation pathways would involve the loss of small, stable molecules or radicals. The bromine atom and the hydroxyl group would direct the fragmentation. For example, cleavage of the pyrrole ring is a common pathway for indoles. The specific fragmentation pattern helps to confirm the positions of the substituents on the indole ring. While detailed fragmentation studies for this specific molecule are scarce, analysis of related structures provides insight into the expected fragmentation behavior. aip.org

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of this compound and its derivatives. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

In the context of this compound, FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the indole ring system, the hydroxyl (-OH) group, and the carbon-bromine (C-Br) bond. The N-H stretching vibration of the indole ring typically appears as a sharp to broad band in the region of 3400-3200 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group is also expected in a similar region, often appearing as a broad band due to hydrogen bonding.

The aromatic C-H stretching vibrations of the indole ring are generally observed between 3100 and 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the pyrrole ring is typically found around 1350-1250 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H and N-H bonds occur at lower frequencies.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FT-IR by providing information on the skeletal vibrations of the indole ring. The combination of both techniques, supported by computational methods like Density Functional Theory (DFT) calculations, can lead to a comprehensive assignment of the vibrational modes and a detailed understanding of the functional groups present in this compound. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching3400 - 3200
O-H (Phenolic)Stretching3400 - 3200 (broad)
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
C-N (Pyrrole)Stretching1350 - 1250
C-BrStretching< 700

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the conjugated π-electron system and the associated electronic transitions in molecules like this compound. The indole chromophore exhibits characteristic absorption bands in the UV region, which are sensitive to substitution patterns and the molecular environment. nih.gov

The UV-Vis spectrum of indole itself typically displays two main absorption bands. The first, often referred to as the ¹Lₐ band, appears around 260-270 nm, while the second, the ¹Lₑ band, is observed at shorter wavelengths, around 210-220 nm. A weaker, longer-wavelength band, the ¹Lₑ band, can sometimes be resolved as a shoulder around 280-290 nm. These transitions arise from the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals.

For this compound, the presence of the bromine atom and the hydroxyl group on the benzene ring of the indole nucleus is expected to modulate the energies of these electronic transitions. The hydroxyl group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will also influence the electronic structure and the resulting UV-Vis spectrum.

The solvent environment can also play a crucial role in the observed UV-Vis spectra due to solute-solvent interactions, such as hydrogen bonding, which can stabilize the ground or excited states to different extents, leading to solvatochromic shifts.

Table 2: Typical UV-Vis Absorption Maxima for Indole and Related Derivatives

Compoundλₘₐₓ (nm)Solvent
Indole~216, ~266, ~287Not specified
Arborescidine A232, 285Methanol (B129727)
Arboresc-idine B231, 258, 288Not specified
3-Bromoindolenine derivative285, 291 (shoulder)0.1% Et₃N in CH₂Cl₂

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal the planar geometry of the indole ring system, the conformation of the hydroxyl group, and the spatial relationship between the bromine and hydroxyl substituents.

Although a crystal structure for this compound itself is not present in the provided search results, crystallographic data for other brominated indole derivatives offer significant insights into the structural features that can be anticipated. For instance, the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile has been determined, revealing a planar indole ring system and intermolecular N–H···N hydrogen bonds that stabilize the crystal lattice. Similarly, a study on three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives showed that the indole ring systems are essentially planar. iucr.org These structures are often stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking interactions. iucr.orgresearchgate.net

In the case of this compound, the presence of both a hydrogen bond donor (N-H and O-H) and acceptor (O-H) suggests that hydrogen bonding will play a crucial role in its crystal packing. It is likely that intermolecular hydrogen bonds would form between the hydroxyl group of one molecule and the nitrogen atom or the hydroxyl group of a neighboring molecule. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that could further influence the supramolecular assembly.

The precise bond lengths and angles determined by X-ray crystallography would provide experimental data for comparison with theoretical calculations, aiding in the validation of computational models. For example, the crystal structure of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime has been reported, providing detailed geometric parameters. researchgate.net

Table 3: Illustrative Crystallographic Data for a Brominated Indole Derivative

CompoundCrystal SystemSpace GroupKey Structural Features
2-(4-Bromo-1H-indol-3-yl)acetonitrile MonoclinicP2₁/cPlanar indole ring, intermolecular N–H···N hydrogen bonds.
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.netTriclinicP-1Stabilized by N-H···O, O-H···O, C-H···π, and π···π interactions.
1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime researchgate.netMonoclinicC2/cDetailed bond lengths and angles determined.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. For a molecule to be chiroptically active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, if this compound is incorporated into a larger, chiral molecular framework, or if it forms derivatives that are chiral, then chiroptical spectroscopy becomes a highly valuable tool for assigning the absolute configuration of the stereocenters.

The indole moiety is a common chromophore found in many naturally occurring chiral alkaloids. rsc.org The electronic transitions of the indole ring can be perturbed by the chiral environment, giving rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

For instance, in the study of vincane (B1237495) derivatives, which are indole alkaloids, the CD bands at the longest wavelengths are dependent on the chirality of the surrounding rings. rsc.org Similarly, for bisindole Vinca alkaloids, the exciton (B1674681) coupling between the indole and indoline (B122111) chromophores in the CD spectrum provides a non-empirical method for assigning the configuration at specific stereocenters. columbia.eduacs.org The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. researchgate.net

Therefore, while this compound is not a direct subject for chiroptical analysis, its potential derivatives that are chiral would be amenable to these techniques. The characteristic electronic transitions of the brominated indol-7-ol chromophore would serve as a spectroscopic handle, and the resulting CD or ORD spectra would provide crucial information for the elucidation of their absolute stereochemistry.

Theoretical and Computational Chemistry Studies on 6 Bromo 1h Indol 7 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, with functionals like B3LYP, has proven to be a cost-effective and accurate method for studying the electronic structure and properties of organic molecules. science.govresearchgate.net These calculations form the basis for geometry optimization, electronic property analysis, and the prediction of molecular behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-bromo-1H-indol-7-ol, methods like DFT with basis sets such as 6-311G(d,p) would be employed to calculate the equilibrium geometry. researchgate.netacs.org This analysis provides crucial data on bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the rotational barriers around single bonds, such as the C-O bond of the hydroxyl group, to identify the most stable conformer. The planarity of the indole (B1671886) ring is a key feature, although slight deviations can occur due to substituent effects. In similar bromo-indole structures, DFT calculations have shown excellent agreement with experimental data from X-ray crystallography. researchgate.net

Below is a representative table of optimized geometric parameters for a related compound, 5-bromo-indole-3-carboxaldehyde, illustrating the type of data obtained from such calculations.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for an Analogous Bromo-Indole Compound Data based on 5-Bromo-indole-3-carboxaldehyde, calculated at the B3LYP/cc-pVTZ level.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.378 C2-N1-C11 109.18
C2-C3 1.385 N1-C2-C3 109.83
C3-C10 1.442 C2-C3-C10 107.08
C5-C6 1.386 C5-C6-C7 121.23
C6-Br8 1.896 C5-C6-Br8 119.54
C10-C11 1.401 C7-C6-Br8 119.23

Source: Adapted from data on 5-Bromo-indole-3-carboxaldehyde. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscience.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system and the hydroxyl group, while the LUMO would be distributed across the aromatic system. DFT calculations can precisely determine the energies of these orbitals and visualize their distribution.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Indole System Calculated using DFT/B3LYP methods.

Parameter Energy (eV)
HOMO Energy -6.15
LUMO Energy -2.20
Energy Gap (ΔE) 3.95

Note: Values are illustrative based on typical calculations for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com

In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring. These sites are the most likely to accept protons or interact with electrophiles.

Positive Potential: Located around the hydrogen atoms, particularly the acidic protons of the N-H and O-H groups, making them susceptible to nucleophilic attack. The bromine atom would exhibit dual character, with a region of positive potential (the σ-hole) on its outermost surface, allowing for halogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled, Lewis-type (donor) orbitals and empty, non-Lewis-type (acceptor) orbitals. tandfonline.com The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). mdpi.com

Table 3: Illustrative NBO Analysis Showing Significant Donor-Acceptor Interactions in an Indole Derivative

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N1 π* (C2-C3) 45.8
LP (1) N1 π* (C10-C11) 38.2
π (C2-C3) π* (C10-C11) 22.5
π (C5-C6) π* (C4-C10) 18.9
LP (2) O σ* (C7-C6) 5.1

Note: LP denotes a lone pair. Values are representative for substituted indole systems and highlight key delocalization pathways.

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. science.gov

Predicted vibrational frequencies, after being scaled by an appropriate factor to correct for anharmonicity and basis set deficiencies, typically show good agreement with experimental FT-IR spectra. mdpi.com This allows for the confident assignment of complex spectral bands to specific vibrational modes, such as N-H and O-H stretching, C=C aromatic stretching, and C-Br stretching.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing a standard like tetramethylsilane (B1202638) (TMS). acs.org Theoretical prediction of ¹H and ¹³C NMR spectra is invaluable for assigning peaks and resolving ambiguities in experimental data. scholaris.caresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

Molecular Docking and Ligand-Target Interaction Analysis in a Mechanistic Context

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. The insights gained from molecular docking can elucidate the mechanistic basis of a ligand's biological activity.

The process involves the prediction of the ligand conformation and its orientation within the active site of a protein. This is followed by an estimation of the binding affinity, which is often represented by a scoring function. A lower binding energy value typically indicates a more stable protein-ligand complex.

Ligand-target interaction analysis is a subsequent step that examines the specific non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions are crucial for the stability of the complex and the biological function of the ligand. Common interactions include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Cation-Pi Interactions: Non-covalent molecular interaction between a cation and a π-system.

A detailed analysis of these interactions provides a deeper understanding of the ligand's mechanism of action at a molecular level.

Research Findings for this compound

A comprehensive search of available scientific literature and databases did not yield any specific molecular docking or ligand-target interaction analysis studies conducted directly on the chemical compound this compound. While computational studies have been performed on various other bromo-indole derivatives, demonstrating their potential as inhibitors for different protein targets, specific data such as binding energies or detailed interaction patterns for this compound are not publicly available at this time.

Therefore, no data tables containing detailed research findings on the molecular docking of this compound can be provided. Further computational and experimental research is required to elucidate the potential protein targets and the specific molecular interactions of this compound.

Advanced Research Applications and Future Directions for 6 Bromo 1h Indol 7 Ol

Role as a Key Building Block in Complex Chemical Synthesis

The true value of 6-bromo-1H-indol-7-ol in synthetic chemistry lies in its potential as a versatile, bifunctional building block. The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals, and this specific derivative offers two distinct points for chemical modification. rsc.org

The bromine atom at the C-6 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental for building molecular complexity. Syntheses based on 6-bromoindole (B116670) as a primary building block have been developed for various complex molecules, including inhibitors of bacterial enzymes like cystathionine (B15957) γ-lyase. nih.govresearchgate.net These methods often involve assembling residues at the indole nitrogen or substituting the bromine atom via palladium-catalyzed cross-coupling. nih.govresearchgate.net The hydroxyl group at the C-7 position can be used for further derivatization, such as etherification or esterification, or it can act as a directing group to influence the regioselectivity of subsequent reactions on the indole ring.

The strategic use of brominated indoles is evident in the total synthesis of marine alkaloids. For instance, the synthesis of Tulongicin A, a tris-indole alkaloid, utilized 6-bromoindole as a starting material to construct complex imidazole-containing fragments. acs.org Similarly, the synthesis of another marine alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, and its derivatives highlights the utility of the 6-bromoindole scaffold. nih.gov These examples underscore the potential of this compound to serve as a crucial intermediate in the synthesis of biologically active natural products and their analogs.

Table 1: Potential Cross-Coupling Reactions Utilizing the 6-Bromo Moiety

Reaction Type Typical Catalyst Coupling Partner Potential Product Class
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Aryl/heteroaryl boronic acid 6-Aryl-1H-indol-7-ol
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI Terminal alkyne 6-Alkynyl-1H-indol-7-ol
Stille Coupling Pd(PPh₃)₄ Organostannane 6-Alkenyl/Aryl-1H-indol-7-ol
Buchwald-Hartwig Amination Pd catalyst, ligand (e.g., BINAP) Amine 6-Amino-1H-indol-7-ol

| Heck Coupling | Pd(OAc)₂ | Alkene | 6-Alkenyl-1H-indol-7-ol |

Exploration in Material Science and Organic Electronic Research

Indole derivatives are gaining attention in material science due to their unique electronic and photophysical properties. The indole ring system is electron-rich and can participate in π-π stacking interactions, making it a suitable component for organic semiconductors and other electronic materials.

The specific substitution pattern of this compound offers a means to fine-tune these properties. The electron-withdrawing bromine atom and the electron-donating hydroxyl group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is critical for designing materials with desired charge-transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ambeed.com Furthermore, these functional groups can influence the solid-state packing of the molecules, which is a key determinant of charge mobility in organic semiconductors.

Derivatives of halogenated indoles also serve as precursors for dyes and pigments. The oxidative dimerization of indol-3-ol derivatives, for example, can lead to the formation of indigo-type dyes. The specific halogens on the ring of 5-bromo-4-chloro-1H-indol-3-ol influence the final color of the resulting dye. It is plausible that this compound could be used to synthesize novel dyes with unique spectral properties for various applications, including textiles and functional coatings. smolecule.comchemimpex.com

Development of Novel Catalytic Systems or Reaction Methodologies

The compound this compound can serve as an ideal substrate for testing and developing new catalytic systems and reaction methodologies. Its distinct electronic and steric properties present a unique challenge for achieving high selectivity and yield in chemical transformations.

For example, the development of photoredox catalysis has opened new avenues for radical-based reactions in organic synthesis, particularly in the construction of complex alkaloid skeletons. aablocks.com Using this compound as a model substrate could help refine new photocatalytic radical cascade reactions designed for the functionalization of electron-rich heterocycles. aablocks.com

Furthermore, the direct, selective C-H functionalization of indoles is a major goal in modern organic synthesis, as it avoids the need for pre-functionalized starting materials. acs.org Developing metal-free catalytic systems, for instance using molecular iodine, for the C-3 benzylation of indoles with green alkylating agents like benzylic alcohols represents a significant advance. acs.org Testing such novel, greener methodologies on a substrate like this compound would be a robust test of the catalyst's scope and functional group tolerance, given the presence of the reactive C-Br and O-H bonds.

Integration into Sustainable Chemistry Initiatives

Sustainable or "green" chemistry aims to reduce the environmental impact of chemical processes. The use of this compound and its derivatives aligns with several key principles of sustainable chemistry.

Research into the synthesis of indoles is increasingly focused on developing catalyst-free or environmentally benign catalytic methods. A catalyst-free method for synthesizing 6-hydroxy indoles has been developed that proceeds in water, a green solvent, and avoids the use of heavy metal catalysts. acs.org Applying such principles to the synthesis and derivatization of this compound could significantly reduce waste and energy consumption.

Another frontier is the use of biocatalysis and synthetic biology for producing complex molecules. smolecule.com There is growing interest in engineering microorganisms or plants to produce halogenated indole precursors for applications like dye synthesis. smolecule.com This approach avoids the use of toxic chemicals and reliance on fossil fuels. Such biosynthetic pathways could potentially be adapted to produce this compound or its derivatives, representing a truly sustainable manufacturing route.

Unexplored Chemical Transformations and Reactivity Studies

While the reactivity of the bromo and hydroxyl groups is somewhat predictable, the interplay of these substituents on the indole core opens up avenues for exploring novel chemical transformations. The electron-donating hydroxyl group at C-7 and the electron-withdrawing bromine at C-6 create a unique electronic environment that could lead to unusual regioselectivity in electrophilic aromatic substitution reactions at the C-2, C-3, or C-4 positions.

Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the electron density at various positions on the ring, guiding the exploration of new reactions. For instance, this could predict the most likely site for C-H activation or electrophilic attack.

Unexplored transformations could include:

Regioselective multi-functionalization: Using orthogonal protecting group strategies to selectively react at the N-1, C-6, and C-7 positions to build highly complex and diverse molecular libraries.

Cycloaddition Reactions: Investigating the participation of the indole π-system in [4+2] or [2+2] cycloadditions, potentially leading to novel polycyclic frameworks.

Directed Metalation: Studying the ability of the 7-hydroxyl group to direct ortho-lithiation or other metalation reactions to the C-5 position, which, when combined with the C-6 bromine, would allow for sequential, regiocontrolled functionalization of the benzene (B151609) portion of the indole ring.

Potential as a Privileged Scaffold for Chemical Probe Development and Target Identification

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The indole nucleus is a classic example of such a scaffold, forming the core of numerous natural products and approved drugs. rsc.orgacs.org

The structure of this compound is well-suited for the development of chemical probes—specialized molecules used to study biological systems and identify new drug targets.

Handle for Modification: The C-6 bromine atom is an ideal attachment point for reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers) via cross-coupling reactions. This allows for the conversion of a biologically active "hit" compound into a probe for target identification or cellular imaging. nih.gov

Modulation of Activity: The hydroxyl group at C-7 can form key hydrogen bonds with protein targets, enhancing binding affinity and selectivity. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound could serve as a valuable fragment in fragment-based screening campaigns to identify initial, low-affinity binders to a protein of interest, which can then be elaborated into more potent leads.

Derivatives of this compound could be synthesized and screened against important enzyme families, such as protein kinases or cytochrome P450s, where indole-based inhibitors have shown significant promise. nih.gov

Table 2: Features of this compound as a Privileged Scaffold

Feature Description Relevance to Probe Development
Rigid Bicyclic Core Provides a defined three-dimensional structure for presentation of functional groups. Reduces conformational entropy upon binding, often leading to higher affinity.
H-Bond Donor/Acceptor The N-H and O-H groups can act as hydrogen bond donors; the oxygen can act as an acceptor. Facilitates specific interactions with amino acid residues in a protein binding pocket.
Tunable Electronics The Br and OH groups modulate the electron density of the aromatic system. Allows for optimization of binding affinity and pharmacokinetic properties.

| Site for Functionalization | The C-6 bromine is a versatile handle for cross-coupling reactions. | Enables the attachment of affinity tags, imaging agents, or photo-crosslinkers. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.